(6-Ethenylpyridin-3-yl)methanol
Overview
Description
(6-Ethenylpyridin-3-yl)methanol is a chemical compound with the molecular formula C10H11NO. It is a colorless liquid with a boiling point of 240°C and a melting point of -20°C. This compound is known for its unique structure, which includes a pyridine ring substituted with an ethenyl group and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethenylpyridin-3-yl)methanol typically involves the reaction of 3-pyridinecarboxaldehyde with vinylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions include:
Step 1: Reaction of 3-pyridinecarboxaldehyde with vinylmagnesium bromide in anhydrous ether at low temperatures.
Step 2: Reduction of the resulting intermediate with sodium borohydride in methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: (6-Ethenylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products:
Oxidation: Formation of (6-ethenylpyridin-3-yl)carboxaldehyde or (6-ethenylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-ethylpyridin-3-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(6-Ethenylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of (6-Ethenylpyridin-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
(6-Ethylpyridin-3-yl)methanol: Similar structure but with an ethyl group instead of an ethenyl group.
(6-Methylpyridin-3-yl)methanol: Similar structure but with a methyl group instead of an ethenyl group.
(6-Propylpyridin-3-yl)methanol: Similar structure but with a propyl group instead of an ethenyl group.
Uniqueness: (6-Ethenylpyridin-3-yl)methanol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethenyl group allows for additional π-π interactions and can undergo unique chemical transformations not possible with alkyl-substituted analogs.
Properties
IUPAC Name |
(6-ethenylpyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-8-4-3-7(6-10)5-9-8/h2-5,10H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXRTHTXQJNMHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625897 | |
Record name | (6-Ethenylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432554-92-2 | |
Record name | (6-Ethenylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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